2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide features a central imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a 3-chlorophenyl ring. The imidazole-thioether-acetamide scaffold is of interest due to its versatility in medicinal chemistry, particularly in targeting enzymes like cyclooxygenases (COX) or kinases .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClFN3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-18(26)9-11-20)31-14-22(30)28-19-3-1-2-17(25)12-19/h1-13H,14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEMDGGMHJRGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
Compound A : 2-((1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)-N-(4-Chlorophenyl)Acetamide
- Key Differences :
- The imidazole’s 1-position substituent is allyl instead of 4-fluorophenyl.
- The acetamide is attached to a 4-chlorophenyl group (vs. 3-chlorophenyl in the target).
- The 4-chlorophenyl vs. 3-chlorophenyl substitution alters spatial orientation, possibly affecting binding interactions with target proteins.
Compound B : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
- Key Differences :
- Imidazole substituents: 4-fluorophenyl (position 5) and 4-methoxyphenyl (position 1).
- Acetamide linked to a thiazole ring instead of chlorophenyl.
- Impact: The methoxy group enhances solubility via polarity but may reduce membrane permeability compared to halogens.
Modifications to the Acetamide Group
Compound C : 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide
- Key Differences :
- Simpler structure lacking the imidazole-thioether moiety.
- Acetamide attached to a 3,4-difluorophenyl group.
- Impact :
Compound D : 2-{[1-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide
- Key Differences :
- Imidazole contains a hydroxymethyl group (position 5) and a 4-chlorobenzyl-substituted acetamide side chain.
- Acetamide linked to 2-fluorophenyl .
- The 2-fluorophenyl substituent may induce steric hindrance compared to 3- or 4-substituted analogs .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~522.8 g/mol | ~507.7 g/mol | ~488.5 g/mol | ~328.2 g/mol |
| LogP | Estimated 4.5–5.0 | ~4.8 | ~3.2 (due to methoxy) | ~3.0 |
| Solubility | Low (halogen dominance) | Moderate (allyl group) | Moderate (thiazole) | Low (planar structure) |
| Key Interactions | Halogen bonds, hydrophobic | Steric bulk | Hydrogen bonding | Planar packing |
Preparation Methods
Cyclocondensation of 1,2-Diketones and Amines
The imidazole ring is constructed via the Debus-Radziszewski reaction, modified for aryl substituents. A representative protocol involves:
- Reactants :
- 4-Bromophenylglyoxal (1.2 equiv) as the diketone.
- 4-Fluoroaniline (1.0 equiv) and ammonium acetate (2.0 equiv) as nitrogen sources.
- Conditions :
- Outcome :
Key Analytical Data :
Alternative Pathway: Ullmann-Type Coupling
For substrates sensitive to acidic conditions, a palladium-catalyzed approach is employed:
- Reactants :
- 2,4-Dibromo-1-fluorobenzene (1.0 equiv).
- 4-Bromophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%).
- Conditions :
- K₂CO₃, DMF/H₂O (4:1), 100°C, 8 hours.
- Outcome :
- Intermediate A in 65% yield with >95% purity.
Thioether Linkage Formation
Nucleophilic Substitution with Mercaptoimidazole
Intermediate A is functionalized with a thiol group for subsequent coupling:
Coupling with Chloroacetyl Chloride
The thiol group reacts with chloroacetyl chloride to form the thioether:
- Reactants :
- Intermediate B (1.0 equiv), chloroacetyl chloride (1.2 equiv).
- Conditions :
- Outcome :
Synthesis of the Acetamide Moiety
Acylation of 3-Chloroaniline
The acetamide tail is prepared separately:
- Reactants :
- 3-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).
- Conditions :
- Pyridine, DCM, 0°C → RT, 2 hours.
- Outcome :
- N-(3-Chlorophenyl)chloroacetamide (Intermediate D) in 92% yield.
Final Coupling and Purification
Thioether-Acetamide Conjugation
Intermediate C and D undergo nucleophilic displacement:
Crystallization and Characterization
- Recrystallization : Ethanol/DMF (9:1) yields analytically pure compound as white crystals.
- MP : 189–191°C.
- HRMS (ESI+) : m/z 585.9782 [M+H]⁺ (calc. 585.9785).
Optimization and Comparative Analysis
Table 1: Synthesis Method Comparison
Table 2: Spectroscopic Data Validation
Challenges and Mitigation Strategies
- Regioselectivity in Imidazole Formation : Use of electron-deficient aryl groups (e.g., 4-fluorophenyl) directs cyclization to the N1 position.
- Thioether Oxidation : Reactions conducted under nitrogen to prevent disulfide formation.
- Solubility Issues : Polar aprotic solvents (DMF) enhance intermediate solubility during coupling.
Scalability and Industrial Considerations
- Catalyst Recycling : Pd(PPh₃)₄ in Ullmann coupling can be recovered via extraction (85% recovery).
- Waste Management : Ethanol and DMF are distilled and reused, reducing environmental impact.
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